N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, a methylthio group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide typically involves multiple steps:
Formation of the hydroxyethyl-naphthalene intermediate: This step involves the reaction of naphthalene with ethylene oxide under acidic or basic conditions to form 2-hydroxy-2-(naphthalen-1-yl)ethanol.
Thioether formation: The hydroxyethyl-naphthalene intermediate is then reacted with methylthiol in the presence of a base such as sodium hydride to form 2-(methylthio)-2-(naphthalen-1-yl)ethanol.
Amidation: The final step involves the reaction of the thioether intermediate with nicotinoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(naphthalen-1-yl)acetaldehyde.
Reduction: Formation of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylamino)nicotinamide.
Substitution: Formation of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(substituted thio)nicotinamide.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-(methylthio)nicotinamide
- N-(2-hydroxy-2-(phenyl)ethyl)-2-(methylthio)nicotinamide
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(ethylthio)nicotinamide
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide is unique due to the presence of both a naphthalene ring and a methylthio group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-24-19-16(10-5-11-20-19)18(23)21-12-17(22)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17,22H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUZBUINGNDHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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